4,8-Dichloro-2-methylquinazoline

Description

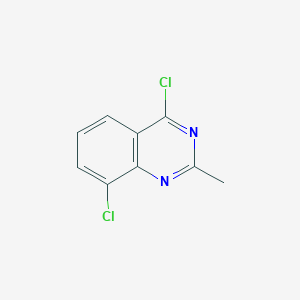

4,8-Dichloro-2-methylquinazoline is a halogenated quinazoline derivative characterized by chlorine substituents at positions 4 and 8 and a methyl group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The dichloro substitution enhances electrophilicity, making the compound reactive toward nucleophilic substitution, which is advantageous in medicinal chemistry and materials science for synthesizing derivatives .

Properties

CAS No. |

887591-99-3 |

|---|---|

Molecular Formula |

C9H6Cl2N2 |

Molecular Weight |

213.06 |

IUPAC Name |

4,8-dichloro-2-methylquinazoline |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 |

InChI Key |

ISSYTLKTTUUNHT-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC=C2Cl)C(=N1)Cl |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Cl)C(=N1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Dichloro-2-methylquinazoline Isomers

Halogen Substituent Effects: Cl vs. Br

6,8-Dibromo-2-methylquinazolin-4-one () demonstrates how bromine substituents enhance leaving-group ability compared to chlorine. For example:

- Bromine’s lower electronegativity and larger atomic radius facilitate nucleophilic substitution, enabling efficient synthesis of hydrazides (e.g., compound 4 in ) and styryl derivatives.

- Chlorinated analogs like this compound may require harsher conditions (e.g., elevated temperatures or stronger bases) for similar reactions due to chlorine’s weaker leaving-group propensity .

Table 2: Halogenated 2-Methylquinazoline Derivatives

Influence of Functional Groups

The methyl group at position 2 in all compared compounds introduces steric hindrance, moderating reactivity. For example:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,8-Dichloro-2-methylquinazoline, and how do reaction conditions influence yield?

- Methodology : Traditional synthesis involves cyclization of 2-aminobenzamide derivatives under high-temperature conditions (≥120°C) using transition metal catalysts or acidic media. For example, refluxing precursors in DMSO followed by crystallization (65% yield) is a common approach .

- Key Variables : Temperature, solvent choice (e.g., DMSO vs. acetic acid), and reaction time significantly impact yield. Prolonged reflux (18 hours) improves cyclization but may increase side-product formation .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Methods :

- NMR : -NMR peaks at δ 2.4–3.1 ppm confirm methyl group presence; aromatic protons appear between δ 7.0–8.5 ppm .

- HRMS : Molecular ion peaks (e.g., m/z 568.0662 for a bromo-chloro derivative) validate molecular formula .

- Melting Point : Consistency in melting range (e.g., 141–143°C) indicates purity .

Q. What purification techniques are optimal for isolating this compound?

- Methods : Recrystallization using water-ethanol mixtures (yields ~65%) or column chromatography with silica gel and ethyl acetate/hexane gradients. Ice-water quenching after reflux aids precipitation .

Advanced Research Questions

Q. How do electrochemical synthesis methods compare to thermal approaches for 4-quinazolinone derivatives?

- Contradiction Analysis :

- Thermal Methods : High temperatures (120–150°C) often lead to decomposition, reducing yields to <50% .

- Electrochemical Methods : Using aluminum/carbon electrodes in acetic acid at room temperature achieves yields >80% via oxidative cyclization, minimizing side reactions .

- Experimental Design : Optimize electrolyte pH, current density, and electrode material to enhance efficiency.

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

- Case Study : Substitution at C4 vs. C8 positions can be controlled using sterically hindered bases (e.g., DBU) or selective catalysts (e.g., Pd/C). For example, coupling with 2-fluorophenyl groups at C4 occurs preferentially under mild conditions (25°C, 12 hours) .

- Data-Driven Approach : Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry.

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Methodology : Use bio-derived nanocatalysts (e.g., ZnO nanoparticles) to accelerate cyclization at lower temperatures (60°C) while achieving 85% yield .

- Sustainability Metrics : Compare energy consumption (kWh/mol) and E-factor (waste/product ratio) between traditional and catalytic methods.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.